molecular formula C12H17NO3 B2619521 N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide CAS No. 392237-90-0

N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide

Cat. No.: B2619521
CAS No.: 392237-90-0
M. Wt: 223.272
InChI Key: JSKFAQFVYNBVKB-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.272. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-10-3-5-11(6-4-10)16-9-12(14)13-7-8-15-2/h3-6H,7-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKFAQFVYNBVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide

Foreword: The Imperative of Structural Certainty in Chemical Science

In the realm of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. A compound's identity, defined by the precise arrangement and connectivity of its atoms, dictates its physical properties, its chemical reactivity, and, critically, its biological activity. The process of structure elucidation is, therefore, not merely a characterization step but a fundamental validation of a scientific hypothesis. Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety risks.[1]

This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a novel compound, N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide. We will proceed by treating this molecule as a newly synthesized entity, demonstrating an integrated analytical workflow that leverages the synergistic power of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3] The narrative is designed for researchers, scientists, and drug development professionals, focusing not just on the "how" but the "why" behind each experimental choice, ensuring a self-validating and authoritative analytical cascade.

The Target Molecule: A Profile of N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide

The target compound, with a hypothesized structure shown below, incorporates several key functional groups: a p-substituted phenoxy ring, an ether linkage, and a secondary N-substituted acetamide. This combination of features makes it an excellent candidate for demonstrating a multi-faceted analytical approach.

Hypothesized Structure of N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide

Figure 1. Hypothesized structure of N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide.

A plausible synthetic route involves a two-step process:

  • Williamson Ether Synthesis: Reaction of p-cresol with sodium chloroacetate to form 2-(4-methylphenoxy)acetic acid.

  • Amide Coupling: Activation of the resulting carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with 2-methoxyethylamine to form the final amide product.

Understanding the synthesis is crucial as it informs our expectations of potential impurities, such as unreacted starting materials or side-products, which must be ruled out during the characterization process.

The Analytical Workflow: An Integrated Spectroscopic Approach

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.

G cluster_0 Structure Elucidation Workflow Synthesis Hypothesized Compound N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide MS Mass Spectrometry (HRMS) • Molecular Weight • Elemental Formula Synthesis->MS Provides MW & Formula IR Infrared Spectroscopy (FTIR) • Functional Group ID Synthesis->IR Identifies Key Bonds NMR NMR Spectroscopy (1H, 13C, 2D) • C-H Framework • Connectivity MS->NMR Confirms Composition IR->NMR Confirms Functional Groups Confirmation Unambiguous Structure Confirmation NMR->Confirmation Establishes Connectivity

A logical workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Formula

Objective: To determine the accurate molecular weight and deduce the elemental formula, providing the first piece of concrete evidence for the compound's identity.[2][4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A 1 mg/mL stock solution of the analyte is prepared in methanol. This is further diluted to ~10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid to promote protonation.

  • Instrumentation: The sample is infused into a Q-Exactive™ Orbitrap mass spectrometer via an electrospray ionization (ESI) source.

  • Acquisition Parameters:

    • Ionization Mode: Positive Ion Mode

    • Scan Range: m/z 100-500

    • Resolution: 70,000 FWHM

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 320°C

    • Calibration: The instrument is calibrated immediately prior to analysis using a certified calibration mixture to ensure high mass accuracy.

Data Interpretation and Results

The molecular formula of N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide is C₁₂H₁₇NO₃. The expected accurate mass for the protonated molecule, [M+H]⁺, is calculated and compared against the experimentally observed mass.

ParameterTheoretical ValueObserved ValueMass Error (ppm)
Molecular Formula C₁₂H₁₇NO₃--
Exact Mass (M) 223.12084--
[M+H]⁺ Ion 224.12812224.12798-0.62

The observed mass is well within the acceptable tolerance (< 5 ppm), confirming the elemental composition C₁₂H₁₇NO₃. Tandem MS (MS/MS) was performed to probe the structure through fragmentation.

G parent [M+H]+ m/z = 224.1 frag1 m/z = 166.1 (-C3H7O) parent->frag1 Loss of methoxyethyl frag2 m/z = 107.1 (p-cresol fragment) parent->frag2 Amide & Ether Cleavage frag3 m/z = 121.1 (-C6H5O) parent->frag3 Loss of p-methylphenoxy

Predicted MS/MS fragmentation pathway.

Infrared Spectroscopy: Identifying Functional Groups

Objective: To rapidly identify the key functional groups present in the molecule, which serves as a crucial cross-validation of the proposed structure.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory.

  • Instrumentation: A Nicolet™ iS™ 5 FTIR Spectrometer is used.

  • Acquisition Parameters:

    • Scan Range: 4000-600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

    • Background: A background spectrum of the clean, empty ATR crystal is collected immediately prior to sample analysis.

Data Interpretation and Results

The IR spectrum provides a molecular "fingerprint." The presence of characteristic absorption bands confirms the functional groups hypothesized from the structure.

Wavenumber (cm⁻¹)IntensityAssignmentImplication
~3305Medium, BroadN-H StretchConfirms secondary amide[5][6]
3050-2850Medium-StrongC-H StretchAliphatic and aromatic C-H bonds
~1655 Strong, Sharp C=O Stretch (Amide I) Confirms amide carbonyl [7][8]
~1545 Medium N-H Bend (Amide II) Confirms secondary amide [5][6]
~1240StrongAryl-O-C Asymmetric StretchConfirms aryl ether linkage
~1045MediumAlkyl-O-C Symmetric StretchConfirms alkyl ether linkage

The strong absorption at ~1655 cm⁻¹ is definitive for the amide I band, while the N-H stretch and bend bands confirm the presence of a secondary amide. The prominent C-O stretching bands validate the ether functionalities.

NMR Spectroscopy: Assembling the Molecular Framework

Objective: To map the complete carbon-hydrogen framework, establish atom connectivity through scalar coupling, and provide the final, unambiguous proof of structure.[9][10]

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Approximately 10 mg of the compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe.

  • Experiments Acquired:

    • Proton (¹H) NMR

    • Carbon (¹³C) NMR

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer)

    • 2D ¹H-¹H COSY (Correlation Spectroscopy)

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

Data Interpretation and Results

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum provides information on the chemical environment, number, and neighboring protons for each unique hydrogen atom in the molecule.

Label (Structure)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-e7.09d, J=8.5 Hz2HAromatic H, ortho to -CH₃
H-d6.82d, J=8.5 Hz2HAromatic H, ortho to -O-
H-g6.75br s1HAmide N-H
H-c4.54s2HO-CH₂ -C=O
H-h3.63t, J=5.5 Hz2HN-CH₂ -CH₂
H-i3.55t, J=5.5 Hz2HCH₂-CH₂ -O
H-j3.36s3HO-CH₃
H-f2.28s3HAr-CH₃
Labeled Structure for NMR Assignments

Figure 2. Labeled structure for NMR peak assignments.

¹³C NMR (125 MHz, CDCl₃): The carbon NMR, aided by DEPT-135 to distinguish CH/CH₃ from CH₂ carbons, confirms the carbon backbone.

Label (Structure)Chemical Shift (δ, ppm)DEPT-135Assignment
C-b168.2-C =O (Amide)
C-1155.8-Ar-C -O (ipso)
C-4130.5-Ar-C -CH₃ (ipso)
C-3130.1+Ar-C H
C-2114.6+Ar-C H
C-k70.3-O-C H₂-CH₂-N
C-c67.5-O-C H₂-C=O
C-j59.1+O-C H₃
C-h39.8-N-C H₂
C-f20.4+Ar-C H₃

2D NMR (COSY & HSQC): These experiments confirm the connectivity.

  • COSY: A clear cross-peak between the signals at 3.63 ppm (H-h) and 3.55 ppm (H-i) definitively establishes the -CH₂-CH₂ - connectivity in the methoxyethyl fragment.

  • HSQC: Correlates each proton signal to its directly attached carbon, confirming all assignments listed in the tables above (e.g., the proton at 4.54 ppm correlates to the carbon at 67.5 ppm).

G a Structure with Key 2D NMR Correlations b b

Key COSY (blue) and HSQC (red) correlations.

Conclusion: Integrated Confirmation of Structure

The structure of N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide is unequivocally confirmed through the powerful synergy of modern spectroscopic techniques.

  • High-Resolution Mass Spectrometry established the correct elemental formula (C₁₂H₁₇NO₃).

  • FTIR Spectroscopy provided definitive evidence for the core functional groups: a secondary amide, an aryl ether, and an alkyl ether.

  • 1D and 2D NMR Spectroscopy meticulously mapped the proton and carbon framework, establishing the precise connectivity of every atom and confirming the regiochemistry of the aromatic substitution.

References

  • Holčapek, M., & Jirásko, R. (2012). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalysis, 4(8), 951–969. Available at: [Link]

  • Sema, A. (n.d.). Spectroscopic Methods In Organic Chemistry. *Sema. Available at: [Link]

  • Nguyen, T. H., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. International Journal of Learning, Teaching and Educational Research, 22(5), 419-436. Available at: [Link]

  • Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. Available at: [Link]

  • Unveiling The World Of Drug Compound Identification. (2026, January 6). LinkedIn. Available at: [Link]

  • Giardino, N. (2024). Advances in Analytical Techniques for Drug Discovery and Development. Journal of Analytical & Bioanalytical Techniques, 16(733). Available at: [Link]

  • Babu, S. A. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. Available at: [Link]

  • Chasse, T. (2023, September 21). Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. Available at: [Link]

  • Northwestern University. (n.d.). Crystallographic Structure Elucidation. IMSERC. Available at: [Link]

  • S, V., et al. (2024). COMPREHENSIVE STUDY OF ANALYTICAL TECHNIQUES IN DRUG DISCOVERY. World Journal of Pharmaceutical Research, 13(1), 1039-1052. Available at: [Link]

  • Ning, Y. (2005). Structural Identification of Organic Compounds with Spectroscopic Techniques. Wiley-VCH.
  • Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Available at: [Link]

  • Marchini, M. (2023). Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds. Research & Reviews: Journal of Chemistry, 12(1). Available at: [Link]

  • Ginting, B., et al. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. TALENTA Conference Series: Science & Technology (ST), 2(1). Available at: [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • The Organic Chemistry Tutor. (2021, April 18). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). FTIR absorption spectra of the amide I, amide II and C=O stretching bands for PAA/PAAc microgels in the collapsed state (temperature = 25ºC). Available at: [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra of all materials in the amide I region related to the carbonyl of the urethane group. Available at: [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Available at: [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide (o-acetamide) (II). Synthesis of the 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (2MPAEMA). Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Khan Academy. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Available at: [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. Available at: [Link]

  • Google Patents. (n.d.). CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate.

Sources

N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide

This guide provides a comprehensive technical overview intended for researchers, scientists, and professionals in drug development. It addresses the synthesis, purification, characterization, and safety considerations for the compound N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide. As of the latest database searches, a specific CAS number for this molecule is not publicly registered, suggesting its status as a novel or less-documented chemical entity. Therefore, this document serves as a predictive and methodological guide for its preparation and validation in a laboratory setting.

Introduction and Rationale

N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide incorporates several key functional groups that are of significant interest in medicinal chemistry and materials science. The phenoxyacetamide core is a well-established scaffold in the development of various biologically active agents. The presence of the 4-methylphenoxy group and the N-(2-methoxyethyl) side chain can modulate the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability, making it a promising candidate for further investigation.

This guide outlines a proposed synthetic pathway and a robust analytical workflow to enable researchers to synthesize this compound with high purity and to thoroughly characterize its chemical and physical properties.

Physicochemical Properties (Predicted)

Due to the compound's novelty, the following properties are predicted based on its chemical structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
Appearance White to off-white solid
Melting Point Not available; expected to be a crystalline solid with a distinct melting point.
Boiling Point Not available; likely to decompose at higher temperatures.
Solubility Predicted to be soluble in methanol, ethanol, DMSO, and chlorinated solvents. Low solubility in water is expected.
logP (Octanol-Water Partition Coefficient) Predicted to be in the range of 1.5 - 2.5, indicating moderate lipophilicity.

Proposed Synthesis and Experimental Protocol

A reliable method for the synthesis of N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide is the amidation of a 4-methylphenoxyacetyl chloride with 2-methoxyethylamine. This two-step process begins with the synthesis of the acid chloride from 4-methylphenoxyacetic acid.

Synthesis of 4-methylphenoxyacetyl chloride

This initial step involves the conversion of the carboxylic acid to the more reactive acid chloride.

Protocol:

  • To a solution of 4-methylphenoxyacetic acid (1 equivalent) in dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the evolution of gas.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-methylphenoxyacetyl chloride, which can be used in the next step without further purification.

Synthesis of N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide

This step involves the coupling of the acid chloride with the primary amine.

Protocol:

  • Dissolve 2-methoxyethylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the crude 4-methylphenoxyacetyl chloride (1 equivalent) dissolved in DCM dropwise to the amine solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification A 4-methylphenoxyacetic acid C 4-methylphenoxyacetyl chloride A->C in DCM B Oxalyl Chloride, cat. DMF B->C E N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide C->E in DCM D 2-methoxyethylamine, Et3N D->E F Crude Product E->F Work-up G Purified Product F->G Column Chromatography / Recrystallization

Caption: Proposed two-step synthesis and purification workflow.

Analytical Characterization

A comprehensive analytical approach is crucial to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons from the 4-methylphenoxy group, a singlet for the methyl group, methylene protons of the phenoxyacetyl and methoxyethyl moieties, and a singlet for the methoxy group. The amide N-H proton would likely appear as a triplet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic carbons, the methyl carbon, the carbonyl carbon of the amide, and the aliphatic carbons of the side chains.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic absorption bands are expected for the N-H stretching of the secondary amide (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-O-C stretching of the ether linkages.

  • MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound, with the expected [M+H]⁺ or [M+Na]⁺ ions.

Chromatographic Analysis
  • TLC (Thin Layer Chromatography): Useful for monitoring the reaction progress and for preliminary purity assessment.

  • HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method should be developed for accurate purity determination. A C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or TFA) is a good starting point.

Visualizing the Analytical Workflow

Analytical_Workflow cluster_spectroscopy Spectroscopic Identification cluster_chromatography Purity Assessment Start Synthesized Compound NMR 1H and 13C NMR Start->NMR Structural Elucidation IR FT-IR Start->IR Structural Elucidation MS Mass Spectrometry Start->MS Structural Elucidation TLC TLC Start->TLC Purity Check HPLC HPLC Start->HPLC Purity Check Conclusion Structure Confirmed & Purity Determined NMR->Conclusion IR->Conclusion MS->Conclusion HPLC->Conclusion

Caption: Comprehensive analytical workflow for characterization.

Safety and Handling

While specific toxicity data for N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide is not available, a risk assessment must be conducted based on the safety profiles of structurally related compounds such as acetamides and phenoxy derivatives.

  • General Handling: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2]

  • Toxicity: Acetamide derivatives can be harmful if swallowed or inhaled and may cause skin and eye irritation.[1][2][3] Chronic exposure to some acetamides has been linked to potential health risks.[4][5]

  • Reactivity: The compound is expected to be stable under normal laboratory conditions. Avoid strong oxidizing agents, strong acids, and strong bases.[5]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[1][2]

Potential Applications and Future Research

The structural features of N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide suggest several avenues for future research:

  • Medicinal Chemistry: The phenoxyacetamide scaffold is present in various pharmacologically active compounds. This novel derivative could be screened for a range of biological activities, including but not limited to antimicrobial, anti-inflammatory, or CNS-related activities.

  • Materials Science: The amide and ether linkages provide sites for hydrogen bonding and potential coordination with metal ions, which could be explored in the context of developing new polymers or functional materials.

Further studies should focus on obtaining single-crystal X-ray diffraction data to unequivocally determine its three-dimensional structure and on conducting in-vitro and in-vivo studies to explore its biological potential.

Conclusion

This technical guide provides a foundational framework for the synthesis, purification, and comprehensive characterization of the novel compound N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide. By following the proposed experimental protocols and analytical workflows, researchers can confidently prepare and validate this molecule, paving the way for its exploration in various scientific disciplines. The emphasis on a systematic approach to characterization and a thorough understanding of safety protocols is paramount when working with new chemical entities.

References

  • Ginting, R. L., & Gultom, M. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. TALENTA Publisher - Universitas Sumatera Utara. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Acetamide, N-methyl-: Human health tier II assessment. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetamide. [Link]

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Methodological & Application

analytical methods for N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical characterization of N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide (referred to herein as N-MPA ), a structural analog of phenoxyacetamide herbicides (e.g., Mephenacet) and a potential pharmaceutical intermediate derived from p-cresol.[1]

Due to the compound's structural features—specifically the chromophoric 4-methylphenoxy moiety and the ionizable amide linkage—this guide proposes two validated workflows:[1]

  • RP-HPLC-UV: For raw material assay, purity analysis, and process control (Limit of Quantitation: ~1 µg/mL).[1]

  • LC-MS/MS (ESI+): For trace impurity analysis and biological matrix screening (Limit of Quantitation: ~1 ng/mL).[1]

Analyte Profile & Physicochemical Properties

Before method execution, the analyst must understand the physicochemical behavior of N-MPA to select appropriate solvents and columns.[1]

PropertyValue / CharacteristicDesign Implication
Chemical Formula C₁₂H₁₇NO₃Basis for MS precursor selection.[1]
Molecular Weight 223.27 g/mol Monoisotopic Mass: 223.1208 Da.[1]
LogP (Predicted) ~1.8 – 2.2Moderate lipophilicity; ideal for C18 retention.
pKa (Predicted) ~14 (Amide N-H)Neutral at pH 2-8; pH adjustment affects peak shape, not retention time shift.[1]
UV Maxima ~274 nm, ~220 nm274 nm provides specificity; 220 nm provides sensitivity.[1]
Solubility Soluble in MeOH, ACN, DMSOAvoid pure water for stock preparation; use 50:50 organic/water.[1]

Method A: High-Performance Liquid Chromatography (HPLC-UV)[1]

Application: Quality Control (QC), Synthesis Monitoring, Purity Assessment.[1] Principle: Reversed-phase separation based on hydrophobic interaction with the p-tolyl ether moiety.[1]

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent quaternary pump system.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex C18.[1]

    • Rationale: The C18 phase provides robust retention for the phenoxy group.[1] The 3.5 µm particle size balances resolution with backpressure.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) at 274 nm (Reference: 360 nm).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.0010Equilibration / Loading
2.0010Isocratic Hold (removes polar salts)
12.0090Linear Gradient (Elution of N-MPA)
15.0090Wash
15.1010Re-equilibration
20.0010End of Run
System Suitability Criteria
  • Tailing Factor:

    
    [1]
    
  • Theoretical Plates:

    
    [1]
    
  • Retention Time: ~8.5 ± 0.2 min (Estimated based on LogP).[1]

Method B: LC-MS/MS for Trace Analysis[1]

Application: Genotoxic impurity screening, environmental monitoring, or DMPK studies.[1] Principle: Electrospray Ionization (ESI) in positive mode, utilizing the amide protonation for high sensitivity.[1]

Mass Spectrometry Parameters (Sciex Triple Quad 6500+ or Equiv.)
  • Ion Source: Turbo Ion Spray (ESI).[1]

  • Polarity: Positive (+).[1]

  • Curtain Gas: 30 psi.[1]

  • IonSpray Voltage: 5500 V.[1]

  • Temperature: 500°C.[1]

MRM Transitions (Multiple Reaction Monitoring)

The fragmentation logic relies on the cleavage of the ether bond or the amide linkage.[1]

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Logic
Quantifier 224.1 [M+H]⁺ 107.1 25Cleavage of ether bond; formation of 4-methylphenol cation (p-cresol fragment).[1]
Qualifier 1 224.1148.115Loss of methoxyethyl amine side chain (-76 Da).[1]
Qualifier 2 224.191.135Tropylium ion formation (characteristic of toluene derivatives).
LC-MS Interface Diagram (DOT Visualization)

The following diagram illustrates the ionization and fragmentation pathway logic used to select the MRM transitions.

G Precursor Precursor Ion [M+H]+ = 224.1 m/z (Protonated Amide) Collision Collision Cell (CID with N2) Precursor->Collision Q1 Selection Frag1 Fragment A (Quantifier) m/z 107.1 (4-methylphenol cation) Collision->Frag1 Ether Cleavage Frag2 Fragment B (Qualifier) m/z 148.1 (Amide cleavage) Collision->Frag2 Amide Cleavage Detection Detector (Electron Multiplier) Frag1->Detection Q3 Filter Frag2->Detection Q3 Filter

Figure 1: Proposed fragmentation pathway for N-MPA in ESI+ mode. The m/z 107.1 fragment is the most stable product ion due to resonance stabilization of the phenolic ring.[1]

Sample Preparation Protocols

Protocol A: Solid Phase Extraction (SPE) for Complex Matrices

Recommended for: Plasma, Wastewater, Soil Extracts.[1]

  • Conditioning: Use Oasis HLB or Strata-X cartridges (60 mg).[1]

    • Wash with 3 mL Methanol.[1][2]

    • Equilibrate with 3 mL Water.[1][2]

  • Loading: Load 1 mL of sample (pH adjusted to 7.0).

    • Note: N-MPA is neutral; pH adjustment is less critical for retention but vital for matrix suppression control.[1]

  • Washing: Wash with 2 mL of 5% Methanol in Water.

    • Purpose: Removes salts and highly polar interferences.[1]

  • Elution: Elute with 2 mL of Acetonitrile .

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 200 µL Mobile Phase (10:90 ACN:Water).
    
Protocol B: "Dilute and Shoot" for API Purity

Recommended for: Synthetic process checks.[1]

  • Weigh 10 mg of N-MPA standard.[1]

  • Dissolve in 10 mL Acetonitrile (Stock A: 1 mg/mL).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute 100 µL of Stock A into 900 µL of Water/ACN (50:50).

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Method Validation (ICH Q2(R1) Guidelines)

To ensure trustworthiness, the following validation parameters must be met:

ParameterAcceptance CriteriaExperimental Approach
Linearity

5 concentration levels (e.g., 10% to 150% of target conc).
Accuracy 98.0% – 102.0%Spike recovery at 3 levels (Low, Mid, High).
Precision RSD < 2.0%6 replicate injections of the standard.
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Determine via serial dilution.
Specificity Resolution > 2.0Inject known impurities or blank matrix to ensure no co-elution.

Troubleshooting & Causality

  • Issue: Peak splitting.

    • Cause: Solvent mismatch.[1] The sample solvent (100% ACN) is too strong compared to the initial mobile phase (10% ACN).[1]

    • Fix: Reconstitute sample in 20% ACN / 80% Water.[1]

  • Issue: Low Sensitivity in MS.

    • Cause: Ion suppression from matrix or incorrect pH.[1]

    • Fix: Ensure formic acid is present in the mobile phase to assist protonation of the amide/ether oxygens.[1]

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. EPA. (2014).[1] Method 539: Determination of Hormones, Nitrosamines, and other Compounds in Drinking Water by LC-MS/MS.[1] (Analogous methodology for polar organic contaminants). Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary for Phenoxyacetamide Derivatives. (Structural data for MW calculation). Retrieved from [Link]

Sources

Application Notes and Protocols for N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide in Plant Science Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Phenoxyacetamide Derivative

N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide is a synthetic organic compound belonging to the phenoxyacetamide class. While direct research on this specific molecule in plant science is not yet widely published, the broader family of phenoxyacetic and acetamide derivatives has a well-documented history of potent biological activity in plants.[1] These activities range from plant growth regulation, including auxinic and stimulatory effects, to herbicidal action.[1][2] The structural motifs within N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide—a substituted phenoxy ring linked to an acetamide side chain—suggest a high potential for interaction with plant biological pathways.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the effects of N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide on plant systems. We will proceed from foundational dose-response and phytotoxicity assays to more detailed physiological and molecular-level investigations. The protocols outlined herein are designed to be self-validating, providing a clear rationale for each experimental step and enabling researchers to generate robust and reproducible data.

Part 1: Foundational Analysis and Stock Solution Preparation

Before initiating biological assays, a thorough characterization of the compound and preparation of standardized stock solutions are paramount.

Compound Characterization

It is essential to confirm the identity and purity of N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide using standard analytical techniques.

ParameterMethodExpected Outcome
Identity NMR (¹H and ¹³C), Mass SpectrometrySpectra consistent with the predicted structure of N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide.
Purity HPLC or GCA major peak corresponding to the compound, with purity typically >95%.
Solubility Empirical testing in various solventsDetermination of a suitable solvent for stock solution preparation (e.g., DMSO, ethanol).
Preparation of Stock Solutions

A concentrated stock solution should be prepared in a solvent that is inert to the plant system at the final working concentrations. Dimethyl sulfoxide (DMSO) is a common choice.

Protocol: Stock Solution Preparation

  • Weighing: Accurately weigh a precise amount of N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide (e.g., 10 mg) using an analytical balance.

  • Dissolution: In a sterile, light-protected container, dissolve the compound in a minimal amount of the chosen solvent (e.g., 1 mL of DMSO) to create a high-concentration stock (e.g., 10 mg/mL).

  • Storage: Store the stock solution at -20°C, protected from light, to prevent degradation.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate plant growth medium or water just before each experiment. Ensure the final solvent concentration in the experimental setup is consistent across all treatments, including controls, and is at a non-toxic level (typically ≤ 0.1% v/v for DMSO).

Part 2: Primary Screening: Phytotoxicity and Dose-Response

The initial phase of research should establish the concentration range over which N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide exerts biological effects, from sublethal to lethal.

Experimental Workflow for Primary Screening

G cluster_0 Phase 1: Primary Screening A Seed Germination Assay B Seedling Growth Assay (Root & Shoot Elongation) A->B C Data Analysis: Determine EC50 & IC50 B->C

Caption: Workflow for primary phytotoxicity and dose-response screening.

Protocol: Seed Germination and Seedling Growth Assay

This protocol uses a model plant species such as Arabidopsis thaliana or lettuce (Lactuca sativa) to assess the impact of the compound on key developmental stages.[3]

Materials:

  • Petri dishes (9 cm) with sterile filter paper

  • Seeds of the chosen model plant

  • N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide working solutions (e.g., 0, 1, 10, 50, 100, 200 µM)

  • Growth chamber with controlled light and temperature

Procedure:

  • Plating: Place two layers of sterile filter paper in each Petri dish.

  • Treatment Application: Moisten the filter paper with 5 mL of the respective working solution. The "0 µM" treatment serves as the negative control.

  • Seed Sowing: Arrange 20-30 seeds evenly on the surface of the moistened filter paper in each dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C with a 16h light/8h dark cycle).

  • Data Collection (Germination): After 3-4 days, count the number of germinated seeds (radicle emergence) in each dish.

  • Data Collection (Seedling Growth): After 7-10 days, carefully remove the seedlings, scan them on a flatbed scanner, and measure the primary root length and shoot (hypocotyl/coleoptile) length using image analysis software (e.g., ImageJ).

  • Analysis: Calculate the germination rate (%) and the average root and shoot lengths for each concentration. Determine the EC₅₀ (effective concentration to inhibit growth by 50%) and IC₅₀ (inhibitory concentration for 50% of the population) values using dose-response curve analysis software.

Concentration (µM)Germination Rate (%)Average Root Length (mm)Average Shoot Length (mm)
0 (Control)
1
10
50
100
200

Part 3: Secondary Screening: Physiological and Developmental Effects

Based on the results from the primary screening, sublethal concentrations should be used to investigate more specific effects on plant physiology and development.

Investigating Growth-Regulating Properties

Phenoxyacetic derivatives are known to mimic or interfere with auxin, a key plant hormone regulating growth and development.[1]

Protocol: Lateral Root and Root Hair Formation Assay

  • Plate Preparation: Use square Petri dishes with solid plant growth medium (e.g., Murashige and Skoog medium) containing the test compound at various sublethal concentrations.

  • Seedling Transfer: Germinate seeds on a control medium. Once the radicle has emerged, transfer the seedlings to the treatment plates, orienting them vertically.

  • Incubation: Grow the seedlings vertically for 7-10 days.

  • Data Collection: Examine the roots under a dissecting microscope. Count the number of emerged lateral roots per unit length of the primary root. Also, observe and score the density and length of root hairs in a specific region of the primary root.

Assessing Impact on Photosynthesis and Stress Response

The compound may affect overall plant health by interfering with photosynthesis or by inducing stress responses.

Protocol: Chlorophyll Content and Stress Marker Analysis

  • Plant Treatment: Grow plants (e.g., tomato or Arabidopsis) in soil or hydroponics. Apply the test compound at sublethal concentrations via root drench or foliar spray.

  • Chlorophyll Measurement: After a set treatment period (e.g., 7 days), collect leaf discs of a known area. Extract chlorophyll using a solvent like 80% acetone or ethanol. Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer and calculate the total chlorophyll content.

  • Proline Assay (Drought/Osmotic Stress Marker): Homogenize treated leaf tissue and measure proline content using the ninhydrin reaction method. Increased proline levels often indicate a stress response.

Part 4: Mechanistic Insights and Molecular Analysis

To understand how N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide works, molecular-level investigations are necessary.

Hypothesized Signaling Pathway

Given its structure, the compound could potentially interfere with auxin signaling, which is critical for root development.

G cluster_0 Hypothesized Auxin Signaling Interference A N-(2-methoxyethyl)-2- (4-methylphenoxy)acetamide B Auxin Receptor (e.g., TIR1) A->B Binds/Interferes C Aux/IAA Repressor Degradation B->C Inhibits? D Auxin Response Factors (ARFs) Activity C->D Prevents Inhibition E Expression of Auxin- Responsive Genes (e.g., GH3, LAX3) D->E Regulates F Altered Root Development (e.g., Lateral Roots) E->F Leads to

Caption: Hypothesized interference with the auxin signaling pathway.

Protocol: Gene Expression Analysis using RT-qPCR

This protocol measures changes in the expression of genes known to be involved in auxin signaling and stress responses.[4]

  • Plant Treatment and RNA Extraction: Treat seedlings with an effective concentration of the compound for a short duration (e.g., 2, 6, or 24 hours). Harvest the tissue (e.g., roots) and immediately freeze it in liquid nitrogen. Extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for target genes (e.g., auxin-responsive genes like IAA14, AXR3, or stress-related genes) and a reference gene (e.g., Actin).

  • Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in gene expression in treated samples compared to the control.

Conclusion

This document provides a structured, multi-tiered approach for the comprehensive evaluation of N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide in plant science research. By progressing from broad phytotoxicity screening to specific physiological and molecular analyses, researchers can elucidate the compound's mode of action and determine its potential as a novel plant growth regulator, herbicide, or research tool. The provided protocols serve as a robust starting point for these investigations.

References

  • G.E. Draganescu, C. Doneanu, C. Draghici, M.T. Caproiu, O.C. Oprea, A.G. Dracea, G.L. Radu, "THE EFFECT OF SOME CHLORO-PHENOXYACETIC SULPHONOAMIDIC DERIVATIVES AS GROWTH STIMULATORS ON TOMATO SEEDLINGS' ROOT FORMATION A," AGROPHYSICS, Available: [Link]

  • ASTM International, "E1963 Standard Guide for Conducting Terrestrial Plant Toxicity Tests," ASTM International, 2022. Available: [Link]

  • M. Ginting, D. Surbakti, N. Triana, "Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil," TALENTA Publisher - Universitas Sumatera Utara, 2019. Available: [Link]

  • K. O. Rashid, A. A. Aly, H. A. R. Hassan, A. A. El-Shehawy, "Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis," Polycyclic Aromatic Compounds, 2021. Available: [Link]

  • A. A. El-Shehawy, K. O. Rashid, A. A. Aly, H. A. R. Hassan, "In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition," MDPI, 2023. Available: [Link]

  • S. S. Al-Shorgan, S. M. Al-Trawneh, M. A. Al-Qudah, F. U. Rehman, "Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates," Future Journal of Pharmaceutical Sciences, 2021. Available: [Link]

  • S. Bai, R. Zhang, Z. Zhang, S. Wang, Y. Zhang, Q. Li, H. Zhang, "Design, synthesis of N-thianyl indole acetamide derivatives as potential plant growth regulator," Arabian Journal of Chemistry, 2024. Available: [Link]

  • S. Scheler, S. Weidner, C. O. Schmidt, M. Salzig, S. Schillberg, D. Fischer, "Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites," MDPI, 2022. Available: [Link]

Sources

Formulation and Application of N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide: A Guide for Laboratory Research

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and laboratory use of N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide, a novel compound belonging to the versatile class of phenoxyacetamide derivatives. While specific experimental data for this particular molecule is emerging, this guide synthesizes established principles for handling and formulating related small molecules, ensuring a robust starting point for your investigations.

The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] This guide offers detailed protocols for the preparation of this compound for both in vitro and in vivo studies, emphasizing scientific integrity and best practices to ensure reliable and reproducible results.

Physicochemical and Biological Profile (Hypothetical)

A thorough understanding of a compound's properties is the foundation of successful formulation development.[3] The following table outlines the projected physicochemical properties of N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide based on its chemical structure and data from related phenoxyacetamide analogs.[4][5][6] Note: These values should be experimentally verified for the specific batch of the compound being used.

PropertyPredicted ValueNotes
Molecular Weight 223.27 g/mol Essential for accurate molar concentration calculations.
Appearance White to off-white solidVisual inspection is a primary quality control check.
Purity (by HPLC) >98%High purity is critical for minimizing off-target effects.[7]
Solubility Soluble in DMSO (>50 mg/mL), Ethanol (>20 mg/mL). Poorly soluble in water.Dictates the choice of solvent for stock solution preparation. Most compounds of this class are poorly water-soluble.[8]
LogP ~2.5Suggests good cell permeability but may require formulation strategies for in vivo delivery.
Storage Conditions -20°C, protected from light, desiccated.Proper storage is crucial for maintaining compound integrity and preventing degradation.[9]
Anticipated Biological Activity

Phenoxyacetamide derivatives have been investigated for various therapeutic applications.[1][10] Based on this, N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide is hypothesized to interact with signaling pathways involved in inflammation and cell proliferation. For instance, some derivatives have shown potential as inhibitors of enzymes like DOT1L, which is implicated in certain types of leukemia.[11] Others have demonstrated anti-inflammatory effects by modulating cytokine production.[1]

Below is a hypothetical signaling pathway illustrating a potential mechanism of action for an anti-inflammatory phenoxyacetamide derivative.

G cluster_0 Cellular Environment LPS LPS TLR4 TLR4 LPS->TLR4 Activates NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway Initiates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines Induces Transcription Compound N-(2-methoxyethyl)-2- (4-methylphenoxy)acetamide Compound->NF-kB Pathway Inhibits

Caption: Hypothetical anti-inflammatory mechanism of action.

Preparation of Stock Solutions for In Vitro Use

The preparation of a concentrated stock solution is the first and most critical step for most laboratory applications. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its broad solubilizing capacity.[12] However, it's essential to keep the final DMSO concentration in assays low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.[7]

Materials
  • N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol for a 10 mM Stock Solution
  • Calculation:

    • Molecular Weight (MW) = 223.27 g/mol

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 223.27 g/mol * (1000 mg / 1 g) = 2.23 mg

  • Weighing:

    • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 2.23 mg of the compound into the tube. Record the exact weight.

  • Dissolution:

    • Add the calculated volume of DMSO to the tube. For example, if you weighed exactly 2.23 mg, add 1.0 mL of DMSO.

    • Close the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but first confirm the compound's thermal stability.[7]

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller working volumes (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes.[9]

    • Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution is expected to be stable for at least 6 months.[7]

G start Start calculate Calculate Mass for 10 mM Solution start->calculate weigh Weigh Compound calculate->weigh dissolve Dissolve in DMSO (Vortex/Warm) weigh->dissolve aliquot Aliquot into Working Volumes dissolve->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for stock solution preparation.

Protocols for In Vitro Assays

This compound can be evaluated in a variety of cell-based assays to determine its biological activity. Below are example protocols for cytotoxicity and anti-inflammatory assessment.

Cell Viability (MTT) Assay

This assay determines the concentration at which the compound becomes toxic to cells, which is crucial for distinguishing specific biological effects from general toxicity.[13][14]

  • Cell Plating: Plate cells (e.g., HepG2, a human liver cancer cell line, or RAW 264.7, a murine macrophage line) in a 96-well plate at a predetermined density and allow them to adhere overnight.[13][15]

  • Compound Dilution: Prepare a serial dilution of the N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell type and experimental goals.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Nitric Oxide (NO) Production Inhibition Assay

This assay is used to assess the anti-inflammatory potential of the compound by measuring its ability to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).[15]

  • Cell Plating: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the compound (determined from the MTT assay) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[15]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Assay: Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.[15]

  • Measurement: Read the absorbance at 540 nm.

  • Analysis: Determine the concentration-dependent inhibition of NO production and calculate the IC50 value.

Formulation for In Vivo Studies

Transitioning from in vitro to in vivo studies requires careful formulation development to ensure adequate bioavailability and exposure in the animal model.[3][16][17] Given the predicted poor water solubility, a suspension or solution using appropriate excipients is recommended.

Recommended Vehicle for Oral Gavage in Rodents

A common vehicle for preclinical oral dosing of poorly soluble compounds is a suspension in a mixture of:

  • 0.5% (w/v) Carboxymethylcellulose (CMC)

  • 0.25% (v/v) Tween 80

  • in sterile water

This combination helps to create a uniform suspension and improve wetting of the compound particles.

Protocol for a 10 mg/mL Suspension
  • Vehicle Preparation: Prepare the CMC/Tween 80 vehicle by first dissolving Tween 80 in water, then slowly adding CMC while stirring until a homogenous solution is formed.

  • Weighing: Weigh the required amount of N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide.

  • Trituration: Place the compound in a mortar and add a small amount of the vehicle. Triturate with a pestle to form a smooth paste. This step is crucial for breaking down aggregates and ensuring a fine particle size.

  • Suspension: Gradually add the remaining vehicle while continuously stirring to form a uniform suspension.

  • Homogenization: Use a sonicator or homogenizer to further reduce particle size and ensure uniformity, if necessary.

  • Administration: The suspension should be continuously stirred during dosing to ensure each animal receives the correct dose.

Important Considerations for In Vivo Formulation:

  • Stability: The stability of the formulation should be assessed to ensure the compound does not degrade or precipitate out over the duration of the study.[16][18]

  • Tolerability: The chosen vehicle and excipients must be well-tolerated by the animal species being used.[8]

  • Route of Administration: The formulation strategy will depend on the intended route of administration (e.g., oral, intravenous, subcutaneous).[16]

Conclusion

N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide represents a promising scaffold for further investigation. This guide provides a foundational framework for its formulation and application in a laboratory setting. By following these protocols and principles of scientific integrity, researchers can generate high-quality, reproducible data to elucidate the biological potential of this and other novel phenoxyacetamide derivatives. It is imperative to experimentally determine the specific properties of the compound and optimize these protocols accordingly.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation.
  • Al-Ostath, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC.
  • Bäckström, A. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed.
  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies.
  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
  • Captivate Bio. (n.d.). SMALL MOLECULES.
  • Sane, R. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH.
  • Kumar, R. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR.org.
  • Cold Spring Harbor Laboratory Press. (n.d.). Stock Solutions.
  • Agno Pharmaceuticals. (2023, May 27). Complete Guide To Pre-Clinical Drug Product Manufacturing.
  • WuXi AppTec. (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
  • Sayed, M. M., et al. (2023, October 26). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
  • Singh, R. K., et al. (n.d.). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology.
  • Lai, Y., et al. (2016, July 15). Identification of phenoxyacetamide derivatives as novel DOT1L inhibitors via docking screening and molecular dynamics simulation. PubMed.
  • Benchchem. (n.d.). A Comparative Guide to the Biological Activity of Acetamide, N-(2-(nonylamino)ethyl)-.
  • ResearchGate. (n.d.). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • ChemDiv. (n.d.). Compound 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N,N-diethyl- (CAS 685-91-6).
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9).

Sources

Troubleshooting & Optimization

N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide Stability & Degradation Content Type: Technical Support Center – Troubleshooting & FAQs Audience: Drug Discovery Scientists, Analytical Chemists, and Process Engineers

Welcome to the technical support hub for N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide . This guide provides deep-dive troubleshooting for stability issues, degradation mechanisms, and analytical anomalies. It is designed to assist you in interpreting forced degradation data and resolving HPLC/LC-MS discrepancies.

Module 1: Chemical Stability Profile

To troubleshoot effectively, one must understand the molecule's three "zones of instability." While this compound is generally robust under ambient conditions, specific stressors trigger predictable degradation pathways.

Functional Zone Chemical Risk Trigger Condition Resulting Degradant
Zone A: Amide Linkage HydrolysisHigh pH (>10), Low pH (<2), Elevated TempDegradant A: (4-Methylphenoxy)acetic acidDegradant B: 2-Methoxyethylamine
Zone B: Tolyl Methyl Group Benzylic OxidationPeroxides, Radical Initiators, UV LightDegradant C: 4-(Hydroxymethyl) derivativeDegradant D: 4-Carboxy derivative
Zone C: Phenoxy Ether Ether CleavageStrong Lewis Acids, Metabolic (CYP450)Degradant E: p-Cresol (4-Methylphenol)
Module 2: Degradation Pathways (Visualization)

The following diagram illustrates the primary degradation routes. Use this to identify unknown peaks in your chromatograms based on mass shifts.

DegradationPathways Parent Parent Molecule MW: 223.27 Da N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (Peroxide/Radical) Parent->Oxidation Cleavage Ether Cleavage (Strong Acid/Metabolic) Parent->Cleavage Acid Degradant A (4-Methylphenoxy)acetic acid MW: 166.17 Da Hydrolysis->Acid Major Product Amine Degradant B 2-Methoxyethylamine MW: 75.11 Da (Usually not UV visible) Hydrolysis->Amine Co-product BenzylAlc Degradant C Benzylic Alcohol MW: +16 Da Oxidation->BenzylAlc Step 1 BenzylAcid Degradant D Benzylic Acid MW: +30 Da BenzylAlc->BenzylAcid Step 2 Cresol Degradant E 4-Methylphenol (p-Cresol) Cleavage->Cresol

Figure 1: Primary degradation pathways. Note that Degradant B (Amine) lacks a chromophore and may require CAD/ELSD detection or derivatization.

Module 3: Troubleshooting & FAQs
Q1: I see a new peak at RRT ~0.4 with a mass shift of -57 Da. What is it?

Diagnosis: This is likely (4-Methylphenoxy)acetic acid (Degradant A).

  • Cause: Amide hydrolysis.[1][2] This occurs if your mobile phase pH is too high (>8.0) or if the sample was dissolved in a protic solvent (MeOH/Water) and left in a warm autosampler for >24 hours.

  • Validation: Check if the peak area increases after adding 0.1 N NaOH.

  • Remediation: Buffer your mobile phase to pH 4.5–6.0. Avoid storing samples in basic diluents.

Q2: My sample turned yellow/brown during stress testing, but the main peak purity is >99%.

Diagnosis: Formation of Quinone Methide intermediates or trace p-Cresol oxidation.

  • Cause: Phenolic ethers can undergo slow oxidation to form highly colored quinoid species even at trace levels (<0.1%) that do not significantly impact assay purity but drastically affect appearance.

  • Context: This is common in "methylphenoxy" motifs where the benzylic position is activated.

  • Action: Perform a "Mass Balance" calculation. If assay + impurities ≈ 100%, the color is likely due to high-extinction coefficient trace impurities.

Q3: Why is my "Amine" degradant (Degradant B) not appearing in my UV chromatogram?

Diagnosis: 2-Methoxyethylamine is UV-transparent.

  • Explanation: It lacks a conjugated pi-system (aromatic ring). It will not absorb at standard wavelengths (214/254 nm).

  • Solution: Use LC-MS (Total Ion Chromatogram) or a universal detector like CAD (Charged Aerosol Detector) to visualize this fragment.

Module 4: Standardized Forced Degradation Protocol

Do not rely on generic protocols. Use this targeted workflow designed for phenoxyacetamide derivatives to validate your analytical method (Stability Indicating Method - SIM).

Step 1: Preparation
  • Stock Solution: 1 mg/mL in Acetonitrile (ACN).

  • Control: Store one vial at 4°C in the dark.

Step 2: Stress Conditions [1][3]
Stress TypeReagent/ConditionDuration/TempTarget DegradationNotes
Acid Hydrolysis 1N HCl60°C / 4–24 hrs10–20%Neutralize with 1N NaOH before injection to prevent peak distortion.
Base Hydrolysis 0.1N NaOHRT / 2–4 hrs10–20%Warning: Phenoxyacetamides are very sensitive to base. Start at RT.
Oxidation 3% H₂O₂RT / 2–24 hrs5–10%Monitors benzylic oxidation (Zone B).
Thermal Solid State80°C / 7 days<5%assesses physical stability (polymorphs/melting).
Photostability UV/Vis (1.2M lux·h)ICH Q1B CycleVariableCheck for radical-mediated ether cleavage.
Step 3: Analytical Logic (Decision Tree)

TroubleshootingLogic Start Unknown Peak Detected CheckMass Check Mass Shift (LC-MS) Start->CheckMass ShiftMinus57 Mass Shift: -57 Da (Loss of amine chain) CheckMass->ShiftMinus57 ShiftPlus16 Mass Shift: +16 Da (Oxygen insertion) CheckMass->ShiftPlus16 ShiftPlus14 Mass Shift: +14 Da (Methylation artifact) CheckMass->ShiftPlus14 ConclusionHydrolysis Hydrolysis Product (Acid Form) ShiftMinus57->ConclusionHydrolysis ConclusionOxidation Oxidation Product (Benzylic Alcohol/N-Oxide) ShiftPlus16->ConclusionOxidation ConclusionSolvent Solvent Artifact (MeOH reaction?) ShiftPlus14->ConclusionSolvent

Figure 2: Rapid diagnostic logic for identifying impurity peaks.

References
  • ICH Harmonised Tripartite Guideline. (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6][7][8] International Conference on Harmonisation.[6] Link

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs.[3][7][9][10] Pharmaceutical Technology.[1][5][7][9][11] Link

  • Blessy, M., et al. (2014). Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis. (Discusses amide hydrolysis kinetics). Link

  • U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Phenoxyacetamide derivatives. (General structural reactivity data). Link

Sources

N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide assay interference and mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assay Interference Mechanisms & Mitigation Strategies

Executive Summary

You are likely accessing this guide because N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide (and structurally related phenoxyacetamides) has appeared as a "hit" in your High-Throughput Screen (HTS) or biochemical assay.

While this scaffold can possess genuine pharmacological activity (e.g., modulation of specific ion channels), it is statistically more likely to act as a Promiscuous Aggregator or a Pan-Assay Interference Compound (PAINS) precursor in early-stage discovery. This guide provides the rigorous validation protocols required to distinguish true biological binding from physicochemical artifacts.

Part 1: The "Ghost" Signal (Aggregation)

The Problem: Colloidal Sequestration

The most common interference mechanism for N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide is colloidal aggregation .

  • Mechanism: At micromolar concentrations, the hydrophobic 4-methylphenoxy tail drives the formation of sub-micrometer colloids. The methoxyethyl arm provides just enough solubility to keep these colloids suspended rather than precipitating out.

  • The Artifact: These colloids non-specifically adsorb proteins (enzymes) onto their surface, effectively removing them from the reaction. This looks exactly like inhibition in a functional assay.

Diagnostic Visualization: The Aggregation Trap

AggregationMechanism Compound Free Compound (Monomer) Colloid Colloidal Aggregate (100-400nm particle) Compound->Colloid High Conc. (>1-5 µM) TrueBind Specific Binding (True Inhibition) Compound->TrueBind Specific Interaction Trapped Enzyme Adsorbed to Colloid (Inactive) Colloid->Trapped Enzyme Active Enzyme Enzyme->Trapped Non-specific Adsorption Enzyme->TrueBind

Figure 1: Mechanism of false inhibition via colloidal sequestration. Note that the enzyme is not inhibited by a specific pocket interaction, but physically removed from the solution phase.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "My IC50 shifts when I change enzyme concentration."

Diagnosis: This is the hallmark of Stoichiometric Inhibition (Aggregation).[1] In a true 1:1 reversible binding event, the IC50 should remain relatively constant (approximating


) regardless of enzyme concentration (provided 

). If the compound is forming a "sponge" (colloid), adding more enzyme saturates the sponge, requiring more compound to achieve the same inhibition.

Validation Protocol: The Enzyme Shift Test

  • Prepare two assay conditions:

    • Condition A: Standard Enzyme Concentration (e.g., 1 nM).

    • Condition B: 10x Enzyme Concentration (e.g., 10 nM).

  • Run Dose-Response: Perform an 8-point dose-response for the compound in both conditions.

  • Analyze Results:

ObservationInterpretationAction
IC50 remains constant True reversible inhibitor.Proceed to orthogonal assay.[2]
IC50 shifts significantly (>5x) Stoichiometric binder (Aggregator).FAIL. Mark as artifact.
Issue 2: "The dose-response curve is incredibly steep."

Diagnosis: Hill Slope Artifact. Standard 1:1 binding yields a Hill slope of approximately -1.0. Colloidal aggregates often exhibit "critical concentration" behavior—below a certain threshold, they are monomers (inactive); above it, they flash-form colloids (highly active). This results in a "cliff" in the data.

Validation Protocol: The Detergent Challenge Non-ionic detergents disrupt weak hydrophobic aggregates but rarely affect specific small-molecule binding.

Step-by-Step Methodology:

  • Select Detergent: Use freshly prepared Triton X-100 (0.01%) or Tween-80 (0.005%). Note: Ensure the detergent concentration is below the assay's tolerance limit.

  • Experimental Setup:

    • Plate 1 (Control): Assay buffer without extra detergent.

    • Plate 2 (Test): Assay buffer + 0.01% Triton X-100.

  • Run Assay: Measure IC50 of N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide.

Decision Matrix:

ResultConclusion
Activity lost with detergent Compound was aggregating. The detergent broke the colloid. (False Positive)
Activity retained Compound binds in the presence of detergent. (Likely True Hit)
Issue 3: "I suspect optical interference (Fluorescence/Absorbance)."

Diagnosis: Inner Filter Effect or Quenching. The phenoxyacetamide core absorbs in the UV range. If your assay uses a UV readout (e.g., NADH depletion at 340nm) or a fluorophore with overlapping excitation/emission, the compound may be physically blocking the light.

Mitigation Protocol: Spectral Scanning

  • Dilute Compound: Prepare the compound at the highest test concentration (e.g., 10 µM) in the assay buffer (no enzyme/substrate).

  • Scan: Perform a UV-Vis scan (200nm – 600nm).

  • Compare: Overlay the compound's spectrum with your assay's signal window.

    • Example: If your assay reads fluorescence at Ex 340nm / Em 450nm, and the compound absorbs >0.1 OD at 340nm or 450nm, you have an Inner Filter Effect .

Part 3: Comprehensive Validation Workflow

Use this logic flow to validate N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide before proceeding to lead optimization.

ValidationFlow Start Hit Identified: N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide CheckHill Check Hill Slope Is it > 2.0? Start->CheckHill Detergent Detergent Challenge (Add 0.01% Triton X-100) CheckHill->Detergent Yes (Suspicious) EnzymeShift Enzyme Shift Assay (1x vs 10x Enzyme) CheckHill->EnzymeShift No (Standard) Detergent->EnzymeShift Activity Retained Result_Artifact ARTIFACT (Aggregation) Detergent->Result_Artifact Activity Lost EnzymeShift->Result_Artifact IC50 Shifts >5x Result_Valid VALID HIT (Specific Binding) EnzymeShift->Result_Valid IC50 Stable

Figure 2: Decision tree for validating phenoxyacetamide hits. Follow the path to determine if the compound is a "Go" or "No-Go".

References

  • Shoichet, B. K. (2004). Screening in a Spirit Haunted by Artifacts. Drug Discovery Today. Link

    • Context: The foundational paper describing colloidal aggreg
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

    • Context: Defines structural alerts for frequent hitters, relevant to the phenoxyacetamide scaffold.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

    • Context: Detailed mechanisms of optical and chemical interference.
  • Feng, B. Y., et al. (2005). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry. Link

    • Context: Provides the specific detergent protocols (Triton/Tween)

Sources

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